[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate
Description
The compound [5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate features a pyrazole core substituted with:
- 4-Bromophenylsulfanyl at position 5,
- Methyl at position 1,
- Trifluoromethyl (CF₃) at position 3,
- 4-Chlorobenzoate ester at position 3.
Properties
IUPAC Name |
[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClF3N2O2S/c1-26-17(29-14-8-4-12(20)5-9-14)15(16(25-26)19(22,23)24)10-28-18(27)11-2-6-13(21)7-3-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRATZSBLHJTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate is a synthetic derivative of pyrazole, characterized by a complex structure that includes a bromophenyl group, a trifluoromethyl group, and a sulfanyl linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : C₁₈H₁₅BrClF₃N₂OS
- Molecular Weight : 436.75 g/mol
- CAS Number : 318289-20-2
- Purity : ≥95%
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The presence of the bromophenyl and trifluoromethyl groups enhances its lipophilicity, potentially facilitating membrane penetration and interaction with intracellular targets.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 0.051 |
| Compound B | HeLa (Cervical Cancer) | 0.066 |
| Compound C | Panc-1 (Pancreatic Cancer) | 0.036 |
These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against various cancer types.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Research indicates that pyrazole derivatives can interfere with the life cycles of pathogens such as Leishmania and Plasmodium, which are responsible for serious infections.
| Pathogen | Activity Type | Effective Concentration (µg/mL) |
|---|---|---|
| Leishmania major | Antipromastigote | 0.5 |
| Plasmodium falciparum | Antimalarial | 1.0 |
These findings suggest that this compound may be a valuable candidate for further development as an antimicrobial agent.
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against A549 lung cancer cells, with morphological changes indicating apoptosis at concentrations as low as 0.051 µM .
- Antimicrobial Potential : Another research effort explored the efficacy of various pyrazole derivatives against Leishmania species, revealing that certain structural modifications enhanced activity against promastigotes .
Comparison with Similar Compounds
Substituent Variations in Pyrazole Derivatives
Key structural analogs differ in substituents at positions 3, 4, and 5, altering molecular weight, polarity, and bioactivity:
Notes:
- Sulfonyl vs.
- Halogen Effects : Bromine (Br) in the target compound vs. chlorine (Cl) in analogs may enhance steric bulk and influence π-π stacking in biological targets .
- Trifluoromethyl (CF₃) : This electron-withdrawing group stabilizes the pyrazole ring and enhances metabolic resistance compared to phenyl () or methyl groups .
Physicochemical Properties
- Thermal Stability : Sulfonyl derivatives () exhibit higher predicted boiling points (~596°C) due to stronger intermolecular forces, whereas sulfanyl analogs may have lower thermal stability .
Key Research Findings
- Structural Insights : X-ray crystallography of related compounds (e.g., ) reveals planar pyrazole rings with substituents adopting orientations that minimize steric clash, suggesting similar behavior in the target compound .
- Synthetic Accessibility : Sulfanyl and benzoate esters are synthetically tractable, enabling modular derivatization for structure-activity relationship (SAR) studies .
- Contradictions : While halogenated analogs generally show bioactivity, some derivatives (e.g., ’s Mannich bases) prioritize morpholine/piperazine substituents for antimicrobial effects, indicating divergent SAR pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
